molecular formula C12H13NO4 B13887047 1-(3-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid

1-(3-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B13887047
M. Wt: 235.24 g/mol
InChI Key: QCMGUHYNDPDYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound with a complex structure that includes a hydroxymethyl group attached to a phenyl ring, a pyrrolidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolidine ring followed by the introduction of the hydroxymethyl group and the carboxylic acid functionality. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and a suitable electrophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid, while reduction of the ketone group yields an alcohol.

Scientific Research Applications

1-(3-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

    1-(3-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-4-carboxylic acid: Another isomer with the carboxylic acid group in a different position.

    1-(3-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

1-(3-(Hydroxymethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

1-[3-(hydroxymethyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H13NO4/c14-7-8-2-1-3-10(4-8)13-6-9(12(16)17)5-11(13)15/h1-4,9,14H,5-7H2,(H,16,17)

InChI Key

QCMGUHYNDPDYIV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC(=C2)CO)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.